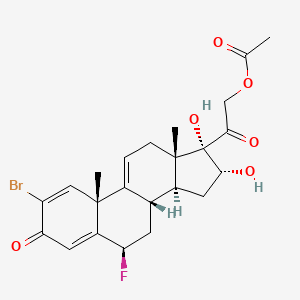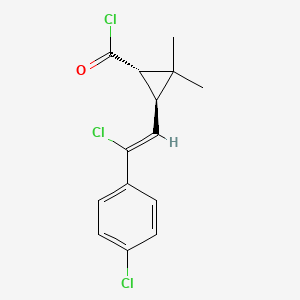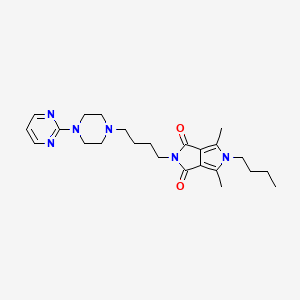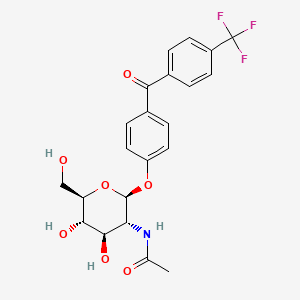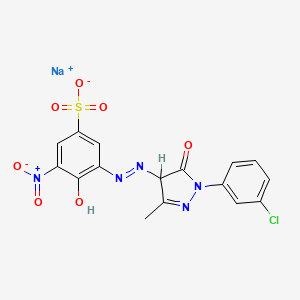
Einecs 280-045-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is formed by the reaction of sebacic acid with 2-aminoethanol, resulting in a product that has various applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Einecs 280-045-2 involves the reaction of sebacic acid with 2-aminoethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C10H18O4 (sebacic acid) + C2H7NO (2-aminoethanol) → C12H25NO5 (Einecs 280-045-2)
The reaction conditions often include a suitable solvent and a catalyst to facilitate the reaction. The temperature and pressure are carefully controlled to optimize the yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where sebacic acid and 2-aminoethanol are combined under controlled conditions. The reaction mixture is then subjected to purification processes to isolate the desired product. The final product is obtained in high purity, suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Einecs 280-045-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are often conducted in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents. The conditions vary depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Einecs 280-045-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical studies to investigate the interactions of sebacic acid derivatives with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, lubricants, and other industrial products.
Mécanisme D'action
The mechanism of action of Einecs 280-045-2 involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and context in which the compound is used. For example, in biochemical studies, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Comparaison Avec Des Composés Similaires
Einecs 280-045-2 can be compared with other similar compounds, such as:
Decanedioic acid: Similar in structure but lacks the aminoethanol component.
2-Aminoethanol: A simpler molecule that forms part of this compound.
Other sebacic acid derivatives: Compounds that share the sebacic acid backbone but differ in the attached functional groups.
The uniqueness of this compound lies in its specific combination of sebacic acid and 2-aminoethanol, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
82801-62-5 |
|---|---|
Formule moléculaire |
C12H25NO5 |
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
2-aminoethanol;decanedioic acid |
InChI |
InChI=1S/C10H18O4.C2H7NO/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;3-1-2-4/h1-8H2,(H,11,12)(H,13,14);4H,1-3H2 |
Clé InChI |
ZMKRMBQUHAYUCL-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCC(=O)O)CCCC(=O)O.C(CO)N |
Numéros CAS associés |
208852-58-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



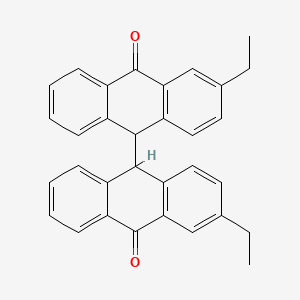
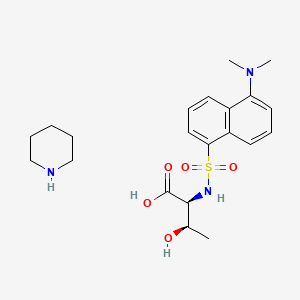
![[(3S,3aR,6S,6aS)-3-[4-(3-imidazol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12713435.png)
![2,5-Bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid;piperazine](/img/structure/B12713443.png)


